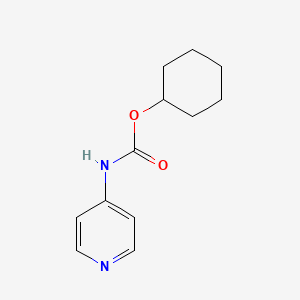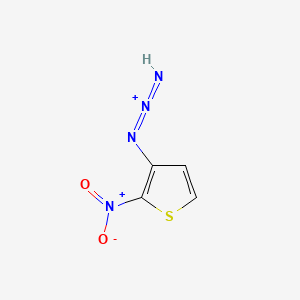
2,3,4-Tri-o-benzoylpentopyranosyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tri-o-benzoylpentopyranosyl bromide is a chemical compound with the molecular formula C26H21BrO7. It is a derivative of pentopyranose, a type of sugar molecule, where three hydroxyl groups are replaced by benzoyl groups, and a bromine atom is attached to the anomeric carbon. This compound is often used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-o-benzoylpentopyranosyl bromide typically involves the protection of the hydroxyl groups of a pentopyranose molecule with benzoyl groups, followed by the introduction of a bromine atom at the anomeric position. This can be achieved through the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 4 of the pentopyranose are protected by reacting with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Tri-o-benzoylpentopyranosyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as thiols, amines, or alcohols, to form glycosidic bonds.
Reduction Reactions: The benzoyl groups can be removed through reduction reactions using reagents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Glycosides: Formed through substitution reactions with nucleophiles.
Alcohols: Formed through reduction of benzoyl groups.
Carboxylic Acids/Aldehydes: Formed through oxidation reactions.
Applications De Recherche Scientifique
2,3,4-Tri-o-benzoylpentopyranosyl bromide has several applications in scientific research:
Chemistry: Used in the synthesis of glycosides and other carbohydrate derivatives.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,4-Tri-o-benzoylpentopyranosyl bromide involves its ability to act as a glycosyl donor in glycosylation reactions. The bromine atom at the anomeric carbon is a good leaving group, which facilitates the formation of glycosidic bonds with nucleophiles. This compound can target various molecular pathways, depending on the nature of the nucleophile and the specific glycosylation reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4-Tri-o-benzoylpentopyranosyl chloride
- 2,3,4-Tri-o-benzoylpentopyranosyl fluoride
- 2,3,4-Tri-o-benzoylpentopyranosyl iodide
Uniqueness
2,3,4-Tri-o-benzoylpentopyranosyl bromide is unique due to its specific reactivity and stability. The bromine atom provides a good balance between reactivity and stability, making it a versatile glycosyl donor in various synthetic applications. In comparison, the chloride and fluoride analogs may exhibit different reactivity profiles, while the iodide analog may be less stable .
Propriétés
Numéro CAS |
40010-17-1 |
|---|---|
Formule moléculaire |
C26H21BrO7 |
Poids moléculaire |
525.3 g/mol |
Nom IUPAC |
(4,5-dibenzoyloxy-6-bromooxan-3-yl) benzoate |
InChI |
InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(16-31-23)32-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2 |
Clé InChI |
WZNBMSMEBBTFBW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile](/img/structure/B14154646.png)


![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate](/img/structure/B14154663.png)
![4-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14154665.png)

![7-(3-Chlorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-13-methyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14154673.png)
![3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14154687.png)


![N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine](/img/structure/B14154715.png)

![ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B14154728.png)
